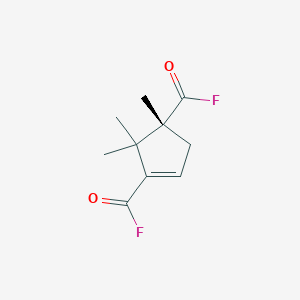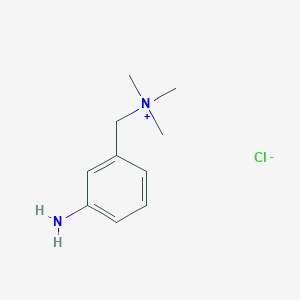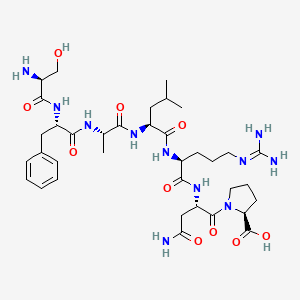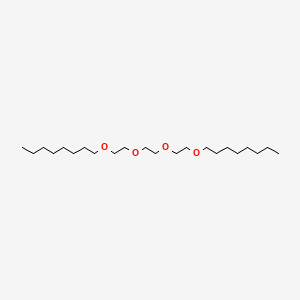
9,12,15,18-Tetraoxahexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15,18-Tetraoxahexacosane typically involves the reaction of appropriate diols with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the diol, resulting in the formation of the polyether chain.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the use of large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of advanced catalysts and purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
9,12,15,18-Tetraoxahexacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
9,12,15,18-Tetraoxahexacosane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 9,12,15,18-Tetraoxahexacosane involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence biochemical pathways. The compound can also interact with lipid membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18-Hexaoxaicosane
- 6,9,12,15,18,21-Tetracosahexaenoic acid
Uniqueness
9,12,15,18-Tetraoxahexacosane is unique due to its specific polyether structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of flexibility and solubility in various solvents, making it suitable for a wide range of applications.
Properties
CAS No. |
180330-58-9 |
|---|---|
Molecular Formula |
C22H46O4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C22H46O4/c1-3-5-7-9-11-13-15-23-17-19-25-21-22-26-20-18-24-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
FTVMYCYPAGFMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
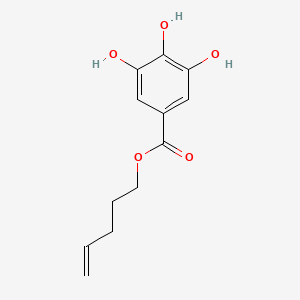
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
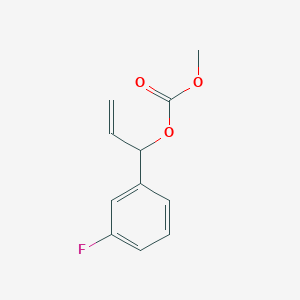
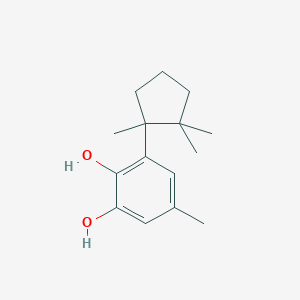
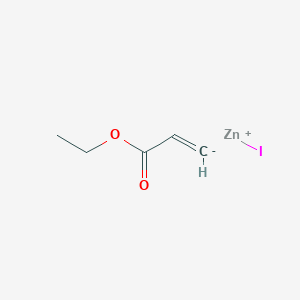
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
